molecular formula C24H21N5O5 B4005242 allyl 6-methyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

allyl 6-methyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No.: B4005242
M. Wt: 459.5 g/mol
InChI Key: XSEVJRDKJAUDCH-UHFFFAOYSA-N
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Description

Allyl 6-methyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C24H21N5O5 and its molecular weight is 459.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 459.15426879 g/mol and the complexity rating of the compound is 834. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

Synthetic Pathways : The compound is related to diverse synthetic pathways aimed at creating fused heterocyclic systems. Such pathways often involve cyclization reactions, halogenation, and the use of different functional groups to induce reactivity and create complex molecules with potential biological activities. For instance, the synthesis of imidazo[1,2-a]pyrazolo[4,3-e]pyrimidin-4(6H)-ones showcases the complexity and versatility of reactions involving pyrazole and pyrimidine rings (Bentya et al., 2011).

Biological Activities : Compounds within this chemical space are studied for a range of biological activities. Pyrazole and pyrimidine derivatives have been explored for their antimitotic, antimicrobial, anti-inflammatory, and antioxidant properties, indicating their significant potential in drug discovery and development. For example, novel pyrazoles have been validated for anti-breast cancer and anti-inflammatory properties, highlighting the therapeutic potential of these heterocyclic compounds (Thangarasu et al., 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound could be quite broad, given its complex structure and the potential for interesting chemical properties. It could be of interest in fields such as medicinal chemistry, materials science, or chemical biology .

Properties

IUPAC Name

prop-2-enyl 6-methyl-4-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O5/c1-3-12-34-23(30)20-15(2)25-24(31)26-22(20)19-14-28(17-9-5-4-6-10-17)27-21(19)16-8-7-11-18(13-16)29(32)33/h3-11,13-14,22H,1,12H2,2H3,(H2,25,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSEVJRDKJAUDCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CN(N=C2C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4)C(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
allyl 6-methyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 2
allyl 6-methyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 3
allyl 6-methyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 4
allyl 6-methyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 5
allyl 6-methyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 6
allyl 6-methyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

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